Boc-6-Chlor-DL-Tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-6-chloro-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom at the 6-position of the indole ring
Wissenschaftliche Forschungsanwendungen
Boc-6-chloro-DL-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
It’s known that tryptophan, a component of this compound, is an essential amino acid that plays a crucial role in the production of serotonin .
Mode of Action
The boc group (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis, particularly for the protection of amines . It’s known that the Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
Tryptophan is involved in several important biochemical pathways, including the synthesis of serotonin .
Biochemische Analyse
Biochemical Properties
Boc-6-chloro-DL-tryptophan plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins. The Boc group protects the amino acid from premature degradation, allowing researchers to study the enzyme’s activity more accurately. Additionally, Boc-6-chloro-DL-tryptophan can be used as a substrate in enzyme assays to measure the activity of specific proteases .
Cellular Effects
Boc-6-chloro-DL-tryptophan influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. By inhibiting or activating these kinases, Boc-6-chloro-DL-tryptophan can alter the expression of specific genes and impact cellular metabolism .
Molecular Mechanism
At the molecular level, Boc-6-chloro-DL-tryptophan exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protease activity. The Boc group protects the amino acid from degradation, allowing it to bind to the active site of the protease and inhibit its activity. Additionally, the chlorine atom in Boc-6-chloro-DL-tryptophan can form hydrogen bonds with specific amino acid residues in the enzyme, further stabilizing the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-6-chloro-DL-tryptophan can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have shown that Boc-6-chloro-DL-tryptophan can have lasting effects on cellular function, particularly in in vitro studies. For example, prolonged exposure to the compound can lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Boc-6-chloro-DL-tryptophan vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, Boc-6-chloro-DL-tryptophan can have toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effect .
Metabolic Pathways
Boc-6-chloro-DL-tryptophan is involved in several metabolic pathways. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, Boc-6-chloro-DL-tryptophan can inhibit the production of serotonin, a neurotransmitter derived from tryptophan .
Transport and Distribution
Within cells and tissues, Boc-6-chloro-DL-tryptophan is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Additionally, the compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and lysosomes, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of Boc-6-chloro-DL-tryptophan is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Boc-6-chloro-DL-tryptophan can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-6-chloro-DL-tryptophan typically involves the protection of the amino group of tryptophan with a Boc group, followed by chlorination at the 6-position of the indole ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of Boc-6-chloro-DL-tryptophan follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-6-chloro-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of indole-6-carboxylic acid.
Reduction: Formation of Boc-DL-tryptophan.
Substitution: Formation of Boc-6-azido-DL-tryptophan.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-DL-tryptophan: Lacks the chlorine atom at the 6-position.
6-chloro-DL-tryptophan: Lacks the Boc protecting group.
Boc-5-chloro-DL-tryptophan: Chlorine atom at the 5-position instead of the 6-position.
Uniqueness
Boc-6-chloro-DL-tryptophan is unique due to the combined presence of the Boc protecting group and the chlorine atom at the 6-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biologische Aktivität
Boc-6-chloro-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom at the 6-position of the indole ring. This compound has garnered attention in various fields, including biochemistry, pharmacology, and medicinal chemistry, due to its unique properties and potential applications.
Chemical Structure and Properties
The chemical structure of Boc-6-chloro-DL-tryptophan can be represented as follows:
This structure combines the characteristics of tryptophan with modifications that enhance its stability and reactivity. The Boc group serves as a protective mechanism for the amine, allowing for controlled reactions in synthetic pathways.
Target Interactions
Boc-6-chloro-DL-tryptophan interacts with various biological targets, primarily through its ability to modulate enzyme activities. It is known to affect proteases, which are crucial for protein degradation and processing. The presence of the chlorine atom allows for specific interactions with enzyme active sites, potentially enhancing the compound's inhibitory effects on proteolytic activity.
Biochemical Pathways
This compound plays a role in several significant biochemical pathways, including:
- Serotonin Synthesis : Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. Boc-6-chloro-DL-tryptophan can influence serotonin levels by modulating tryptophan hydroxylase activity.
- Cell Signaling : The compound can alter kinase activities, impacting various signaling pathways that regulate gene expression and cellular metabolism .
Antimicrobial Properties
Research indicates that Boc-6-chloro-DL-tryptophan exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to clinically used antibiotics. For instance, studies have shown its activity against gram-positive bacteria and mycobacterial strains .
Compound | Activity Against | Notes |
---|---|---|
Boc-6-chloro-DL-tryptophan | Gram-positive bacteria | Comparable to ampicillin |
Other derivatives | Mycobacterium tuberculosis | Effective against resistant strains |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of Boc-6-chloro-DL-tryptophan on mammalian cell lines. Results suggest that while low doses promote cell viability and metabolic activity, higher concentrations may lead to cytotoxicity and cellular damage. This dose-dependent effect underscores the importance of careful dosage regulation in therapeutic applications .
Case Studies
- Anticancer Research : A study investigated the effects of Boc-6-chloro-DL-tryptophan on cancer cell lines. The results indicated that the compound could inhibit cell proliferation at specific concentrations while maintaining low toxicity to normal cells. This suggests potential as an anticancer agent .
- Protein Interaction Studies : In biochemical assays, Boc-6-chloro-DL-tryptophan was utilized to study protein interactions. Its ability to inhibit protease activity allowed researchers to better understand enzyme mechanisms and protein dynamics in cellular processes.
Eigenschaften
IUPAC Name |
3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUZGOVYNVWFFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.